Alcaftadina

Descripción general

Descripción

Alcaftadine is a pharmaceutical compound primarily used as an antihistamine to prevent itching associated with allergic conjunctivitis. It is marketed under the brand name Lastacaft. Alcaftadine functions as a histamine receptor antagonist, specifically targeting the H1 receptor .

Aplicaciones Científicas De Investigación

Alcaftadine has a broad range of applications in scientific research:

Chemistry: Used as a model compound to study histamine receptor antagonism.

Biology: Investigated for its effects on immune cell mobilization and mast cell stabilization.

Medicine: Primarily used to treat allergic conjunctivitis by preventing histamine release from mast cells.

Industry: Utilized in the formulation of ophthalmic solutions for over-the-counter medications.

Mecanismo De Acción

Alcaftadine exerts its effects by acting as an antagonist to the H1 histamine receptor. By blocking this receptor, it prevents the release of histamine from mast cells, thereby reducing itching and redness in the eyes. Additionally, alcaftadine inhibits eosinophil activation and chemotaxis, further contributing to its anti-inflammatory properties .

Safety and Hazards

Alcaftadine should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients. It is toxic and can cause moderate to severe irritation to the skin and eyes . The most common side effect of Alcaftadine administration was irritation or a stinging sensation at the administration site .

Direcciones Futuras

Alcaftadine has been shown to have a clinically significant reduction in conjunctival redness scores 7 and 15 minutes after administration . It has also demonstrated greater efficacy in prevention of ocular itching compared with olopatadine 0.2% at 3 min post-CAC (primary endpoint), and over all time points, 16 h post-treatment instillation .

Análisis Bioquímico

Biochemical Properties

Alcaftadine acts as an antagonist of the H1 histamine receptor . By blocking this receptor, Alcaftadine has been shown to reduce itching and redness of the eyes, and to reduce recruitment of eosinophils after exposure to an allergen .

Cellular Effects

Alcaftadine has been shown to reduce the number of eosinophils compared to olopatadine 0.1%, and in animal models, alcaftadine 0.25% decreased the expression of the epithelial protein E-cadherin-1 compared to placebo . Reducing E-cadherin decreases junctions that lead to the progression of allergic conjunctivitis .

Molecular Mechanism

The molecular mechanism of Alcaftadine involves its role as a H1 histamine receptor antagonist and inhibitor of the release of histamine from mast cells . Decreased chemotaxis and inhibition of eosinophil activation have also been demonstrated .

Temporal Effects in Laboratory Settings

Following bilateral topical ocular administration of alcaftadine ophthalmic solution, 0.25%, the mean plasma Cmax of alcaftadine was approximately 60 pg/mL and the median Tmax occurred at 15 minutes . Plasma concentrations of alcaftadine were below the lower limit of quantification (10 pg/mL) by 3 hours after dosing .

Dosage Effects in Animal Models

In studies comparing the effectiveness of olopatadine to alcaftadine, there was not a dose-response increase of adverse effects as alcaftadine doses increases for 0.05% to 0.1% to 0.25% . The most common side effect of alcaftadine administration was irritation or a stinging sensation at the administration site .

Metabolic Pathways

The metabolism of alcaftadine is mediated by non-CYP450 cytosolic enzymes to the active carboxylic acid metabolite .

Transport and Distribution

The protein binding of alcaftadine and the active metabolite are 39.2% and 62.7% respectively . Because alcaftadine is administered at low concentrations and at a local site (the eye), it appears to have minimal systemic effects, and the low absorption of alcaftadine results in minimal systemic accumulation .

Subcellular Localization

Given its role as an H1 histamine receptor antagonist, it is likely to be localized at the cell membrane where it can interact with these receptors .

Métodos De Preparación

The synthesis of alcaftadine involves several steps. One of the known methods includes the reaction of 6,11-dihydro-11-(1-methyl-4-piperidinylidene)-5H-imidazo2,1-bbenzazepine-3-carboxaldehyde with various reagents. The process involves the use of activated dimethyl sulfoxide (DMSO) and other electrophiles such as oxalyl chloride, carbodiimide, or hypervalent iodine compounds . Industrial production methods have been optimized to increase yield and reduce the number of steps involved .

Análisis De Reacciones Químicas

Alcaftadine undergoes several types of chemical reactions, including:

Oxidation: Using reagents like Dess-Martin periodinane or 2-iodoxybenzoic acid.

Reduction: Typically involves the use of reducing agents like sodium borohydride.

Substitution: Common reagents include halogenating agents and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of alcaftadine can lead to the formation of its carboxylic acid derivative .

Comparación Con Compuestos Similares

Alcaftadine is often compared with other antihistamines such as olopatadine, ketotifen, and cetirizine. Unlike these compounds, alcaftadine exhibits a broader spectrum of activity by also targeting H2 and H4 receptors . This unique combination of receptor antagonism makes alcaftadine particularly effective in treating allergic conjunctivitis .

Similar Compounds

- Olopatadine

- Ketotifen

- Cetirizine

- Loratadine

- Terfenadine

Alcaftadine’s ability to reduce eosinophil recruitment and stabilize mast cells sets it apart from other antihistamines, providing a more comprehensive approach to managing allergic symptoms .

Propiedades

IUPAC Name |

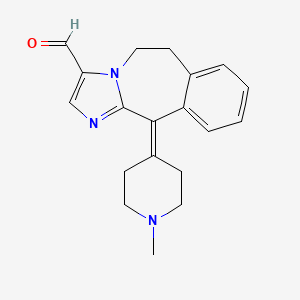

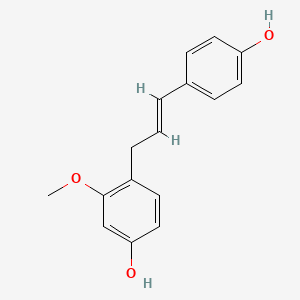

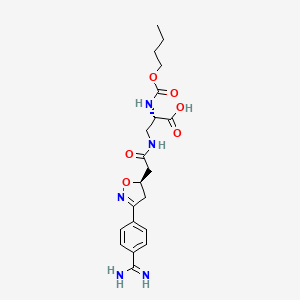

11-(1-methylpiperidin-4-ylidene)-5,6-dihydroimidazo[2,1-b][3]benzazepine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O/c1-21-9-6-15(7-10-21)18-17-5-3-2-4-14(17)8-11-22-16(13-23)12-20-19(18)22/h2-5,12-13H,6-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWTBKTRZPHJQLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(=C2C3=CC=CC=C3CCN4C2=NC=C4C=O)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80598455 | |

| Record name | 11-(1-Methylpiperidin-4-ylidene)-6,11-dihydro-5H-imidazo[2,1-b][3]benzazepine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80598455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Alcaftadine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015670 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

slightly solubility | |

| Record name | Alcaftadine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06766 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

Alcaftadine is a H1 histamine receptor antagonist and inhibitor of the release of histamine from mast cells. Decreased chemotaxis and inhibition of eosinophil activation has also been demonstrated. | |

| Record name | Alcaftadine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06766 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS RN |

147084-10-4 | |

| Record name | Alcaftadine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=147084-10-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alcaftadine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06766 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 11-(1-Methylpiperidin-4-ylidene)-6,11-dihydro-5H-imidazo[2,1-b][3]benzazepine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80598455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALCAFTADINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Z8O94ECSX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Alcaftadine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015670 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(9,19-Dihydroxy-11,17-dimethyl-3,5,7,15,21-pentaoxo-6,22-dioxaheptacyclo[12.9.1.11,16.14,8.02,13.012,26.020,25]hexacosa-2(13),8,10,12(26),16(25),17,19-heptaen-24-yl) acetate](/img/structure/B1684239.png)

![But-2-enedioic acid;8-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-1-thia-4,8-diazaspiro[4.5]decan-3-one](/img/structure/B1684254.png)